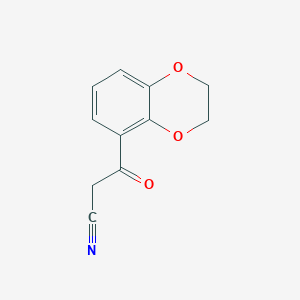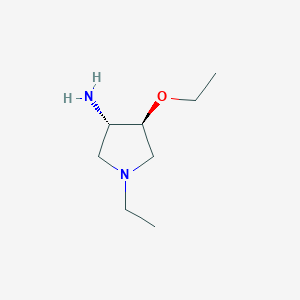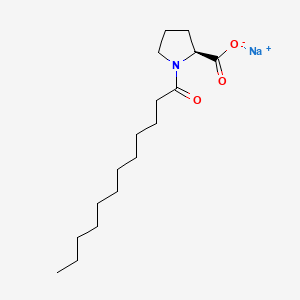![molecular formula C16H11ClF2N2O B1419089 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 39080-67-6](/img/structure/B1419089.png)
7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Overview
Description
Difludiazepam, also known as 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, is a benzodiazepine derivative. It is the 2’,6’-difluoro derivative of fludiazepam. This compound was invented in the 1970s but was never marketed. It has been used as a research tool to help determine the shape and function of the gamma-aminobutyric acid-A (GABA-A) receptors .
Mechanism of Action
Target of Action
Difludiazepam, also known as “7N3B9XEC7B” or “UNII-7N3B9XEC7B”, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Difludiazepam acts by binding to the GABA receptors, specifically the benzodiazepine site of the GABA-A receptor . This binding enhances the effect of GABA, leading to increased opening of chloride channels on the neuron membrane, hyperpolarization of the neuron, and inhibition of the action potential . This results in the anxiolytic, anticonvulsant, sedative, and muscle relaxant properties of Difludiazepam .
Biochemical Pathways
The primary biochemical pathway affected by Difludiazepam is the GABAergic system . By potentiating the effects of GABA, Difludiazepam enhances inhibitory neurotransmission, reducing neuronal excitability and leading to the calming effects characteristic of this class of drugs .
Pharmacokinetics
Like other benzodiazepines, it is likely to be metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of Difludiazepam’s action include a decrease in neuronal excitability and a reduction in the firing rate of action potentials . This leads to the drug’s therapeutic effects, including anxiolysis, sedation, muscle relaxation, and prevention of seizures .
Action Environment
The action, efficacy, and stability of Difludiazepam can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s metabolic rate, liver function, and genetic factors . .
Biochemical Analysis
Biochemical Properties
Difludiazepam plays a significant role in biochemical reactions by interacting with GABA receptors in the brain and central nervous system. It binds to the benzodiazepine site of the GABA-A receptors, enhancing GABA-mediated synaptic inhibition . This interaction increases the affinity of GABA for its receptor, leading to an increased inhibitory effect on neurotransmission. The primary biomolecules involved in this interaction are the GABA-A receptor subunits, including alpha, beta, and gamma subunits .
Cellular Effects
Difludiazepam exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing the inhibitory effects of GABA, leading to reduced neuronal excitability . This can impact cell signaling pathways, particularly those involving GABAergic neurotransmission. Additionally, difludiazepam can affect gene expression by modulating the activity of transcription factors that are sensitive to changes in neuronal activity . Cellular metabolism may also be influenced due to the altered energy demands resulting from changes in neuronal activity.
Molecular Mechanism
At the molecular level, difludiazepam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor . This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects. The interaction involves specific binding interactions with the receptor’s alpha, beta, and gamma subunits . Difludiazepam’s binding to the receptor can lead to enzyme inhibition or activation, depending on the downstream signaling pathways affected. Changes in gene expression may occur as a result of altered neuronal activity and subsequent modulation of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difludiazepam can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that difludiazepam remains stable under controlled conditions, but its degradation products can accumulate over time . Long-term exposure to difludiazepam in in vitro or in vivo studies has demonstrated sustained effects on neuronal activity and GABAergic signaling .
Dosage Effects in Animal Models
The effects of difludiazepam vary with different dosages in animal models. At low doses, difludiazepam exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant properties . At very high doses, difludiazepam can cause toxic or adverse effects, including respiratory depression and loss of consciousness . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Difludiazepam is metabolized primarily through phase I metabolism, involving enzymes such as CYP2C19 and CYP3A4 . These enzymes facilitate the hydroxylation and demethylation of difludiazepam, leading to the formation of active and inactive metabolites. The metabolic pathways of difludiazepam can influence its pharmacokinetics and overall efficacy . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, difludiazepam is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood flow, tissue perfusion, and binding affinity to specific proteins . Difludiazepam’s localization and accumulation within tissues can impact its overall pharmacological effects .
Subcellular Localization
Difludiazepam’s subcellular localization is primarily within the central nervous system, where it exerts its effects on GABA-A receptors . The compound’s activity and function can be influenced by its localization to specific cellular compartments, such as synaptic membranes and intracellular organelles . Post-translational modifications and targeting signals may direct difludiazepam to these compartments, enhancing its efficacy in modulating GABAergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difludiazepam involves the introduction of difluoro groups to the fludiazepam structure. The specific synthetic routes and reaction conditions are not extensively documented in the public domain. it is known that the addition of fluoride groups to the chemical structure significantly improves bioavailability .
Industrial Production Methods: The compound is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Difludiazepam undergoes various chemical reactions typical of benzodiazepines, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled laboratory conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
Difludiazepam has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of benzodiazepine derivatives.
Medicine: Investigated for its potential therapeutic effects, although it is not approved for medical use.
Industry: Utilized in forensic toxicology to study the presence and effects of designer benzodiazepines.
Comparison with Similar Compounds
Alprazolam: Known for its potent anxiolytic effects.
Brotizolam: Used for its sedative and hypnotic properties.
Bretazenil: A partial agonist at the benzodiazepine receptor.
Etizolam: Known for its anxiolytic and sedative effects.
Bromazepam: Used for its anxiolytic properties.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Chlordiazepoxide: One of the first benzodiazepines used for its anxiolytic and sedative properties.
Clonazolam: Known for its potent sedative effects.
Uniqueness: Difludiazepam is unique due to its exceptionally high binding affinity for GABA-A receptors, which is thought to result from the halogenated groups at the ortho position of the phenyl ring. This enhanced binding capacity makes it significantly more potent than many other benzodiazepines .
Properties
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNFPASORLTEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135292 | |
| Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39080-67-6 | |
| Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39080-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difludiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039080676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUDIAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3B9XEC7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the blood-to-plasma ratio for drugs like benzodiazepines?
A1: The blood-to-plasma ratio is a crucial parameter in pharmacokinetics. It indicates how a drug distributes itself between blood cells and plasma. This distribution can affect the drug's availability to reach its target site and exert its pharmacological effect. []
Q2: How does the prediction of GABAA-binding affinity contribute to drug development?
A2: GABAA receptors are the targets of benzodiazepines. Understanding and predicting the binding affinity of new drug candidates to these receptors can help researchers estimate their potential potency and efficacy. This knowledge is essential for prioritizing promising candidates for further development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)







![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)


![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)


